Cas no 1206-38-8 (1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl-)

1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- structure
1206-38-8 structure
Product Name:1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl-
CAS No:1206-38-8
MF:C11H13ClO3
MW:228.672122716904
CID:185008
PubChem ID:14573
Update Time:2025-04-19

1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl-
    • [2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol
    • 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol
    • 2-(p-Chlorphenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolan
    • K 161
    • DTXSID80923480
    • BRN 1314665
    • 1,3-Dioxolane-4-methanol, 2-(4-chlorophenyl)-2-methyl-
    • NSC27587
    • 1,3-DIOXOLANE-4-METHANOL, 2-(p-CHLOROPHENYL)-2-METHYL-
    • 2-(p-Chlorphenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolan [German]
    • NSC 27587
    • 2-(p-Chlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane
    • 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-
    • NSC-27587
    • 1, 2-(p-chlorophenyl)-2-methyl-
    • 1206-38-8
    • 1, 2-(4-chlorophenyl)-2-methyl-
    • Inchi: 1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3
    • InChI Key: IPYOCBWUDXJNGI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C)OCC(CO)O1

Computed Properties

  • Exact Mass: 228.05539
  • Monoisotopic Mass: 228.055322
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.243
  • Boiling Point: 335.2°C at 760 mmHg
  • Flash Point: 156.5°C
  • Refractive Index: 1.534
  • PSA: 38.69
  • LogP: 1.92040
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